(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine
Overview
Description
(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine is a chiral compound that features a piperidine ring substituted with a Boc-protected amine and a Cbz-protected amino-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine typically involves the protection of the amine groups on the piperidine ring. A common synthetic route includes:
Starting Material: The synthesis begins with commercially available (S)-3-(aminomethyl)piperidine.
Boc Protection: The amine group on the piperidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form (S)-1-Boc-3-(aminomethyl)piperidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Cbz protecting groups under acidic or hydrogenation conditions, respectively.
Substitution Reactions: The amino-methyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation with palladium on carbon (Pd/C) for Cbz removal.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Deprotected Amines: Resulting from the removal of Boc and Cbz groups.
Substituted Piperidines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in chemical manufacturing
Mechanism of Action
The mechanism of action of (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine is primarily related to its ability to act as a protected amine. The Boc and Cbz groups protect the amine functionalities, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with various molecular targets, potentially influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
(S)-1-Boc-3-(aminomethyl)piperidine: Lacks the Cbz protection on the amino-methyl group.
(S)-3-(Cbz-amino-methyl)piperidine: Lacks the Boc protection on the piperidine ring.
(S)-1-Boc-3-(benzylamino-methyl)piperidine: Similar structure but with a benzyl group instead of Cbz.
Uniqueness
(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine is unique due to the dual protection of its amine groups, which allows for selective deprotection and functionalization. This makes it a versatile intermediate in organic synthesis and drug development .
Biological Activity
(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine is a chiral piperidine derivative notable for its significant biological activity, particularly as an inhibitor of cysteine proteases. This compound features a tert-butoxycarbonyl (Boc) protecting group and a carbobenzoxy (Cbz) amino group, which contribute to its unique chemical properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C${15}$H${20}$N${2}$O${3}$, with a molecular weight of approximately 276.34 g/mol. The structure consists of a piperidine ring with the Boc-protected amino group at the nitrogen atom and a Cbz-amino methyl substituent at the third carbon position. This specific arrangement enhances its selectivity and efficacy in biological systems compared to other similar compounds.
Research indicates that this compound acts primarily as an inhibitor of cysteine proteases, particularly IdeS, which are associated with bacterial virulence. The binding affinity and selectivity towards these enzymes are significantly influenced by the compound's structural features. Kinetic assays and structural analyses, including X-ray crystallography, have been employed to elucidate the binding modes and affinities of this compound, confirming its potential as a therapeutic agent against bacterial infections.
Table 1: Summary of Biological Activities
Activity Type | Target | Mechanism of Action | Reference |
---|---|---|---|
Cysteine protease inhibition | IdeS | Non-covalent binding; inhibits bacterial virulence | |
Neurological modulation | Various pathways | Potential impact on anxiety and depression |
Case Studies and Research Findings
Synthesis Methods
Several synthetic approaches have been developed for producing this compound. These methods often involve multi-step reactions that include protecting group strategies to ensure the stability of functional groups during synthesis. The unique combination of protective groups allows for selective reactions that enhance the yield and purity of the final product .
Properties
IUPAC Name |
tert-butyl (3S)-3-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-7-10-16(13-21)12-20-17(22)24-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,20,22)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKHJUNAQMPJBI-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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